molecular formula C17H30Cl2N2O2 B6068708 1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride

Cat. No.: B6068708
M. Wt: 365.3 g/mol
InChI Key: MMRGFQNAVQYROM-UHFFFAOYSA-N
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Description

1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.

Properties

IUPAC Name

1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2.2ClH/c1-3-15-5-7-17(8-6-15)21-14-16(20)13-19-11-9-18(4-2)10-12-19;;/h5-8,16,20H,3-4,9-14H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRGFQNAVQYROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylphenol and 4-ethylpiperazine.

    Etherification: 4-ethylphenol is reacted with an appropriate alkylating agent to form 4-ethylphenoxyalkane.

    Amine Introduction: The alkane is then reacted with 4-ethylpiperazine under suitable conditions to introduce the piperazine moiety.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic derivatives, while substitution could introduce various functional groups onto the piperazine ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders or cardiovascular diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-phenoxy)-3-(4-piperazin-1-yl)propan-2-ol
  • 1-(4-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(4-ethylphenoxy)-3-(4-ethylpiperazin-1-yl)propan-2-ol is unique due to the presence of ethyl groups on both the phenoxy and piperazine moieties, which may influence its pharmacological properties and chemical reactivity.

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